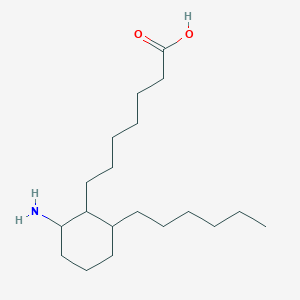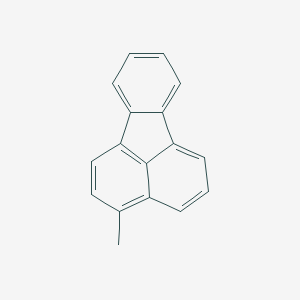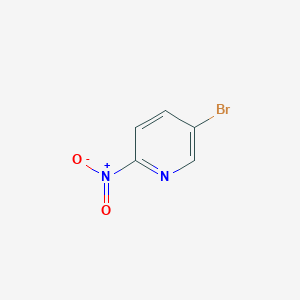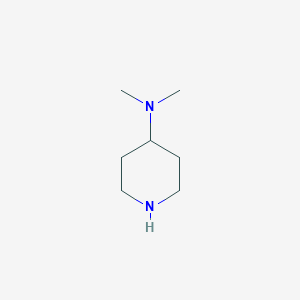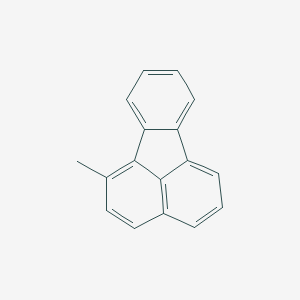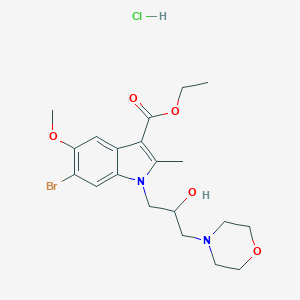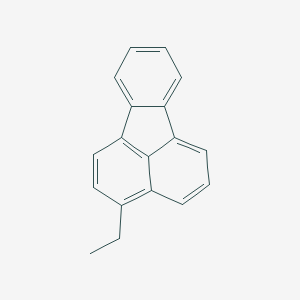
11beta-Hydroxyandrosterone
Overview
Description
Nickel sulfate is an inorganic compound with the chemical formula NiSO₄. It is a blue-green crystalline solid that is highly soluble in water. This compound is commonly used in electroplating, as a chemical intermediate, and in the production of nickel-containing batteries. Nickel sulfate occurs naturally as the rare mineral retgersite and is also produced as a by-product of nickel mining and smelting .
Mechanism of Action
Target of Action
11beta-Hydroxyandrosterone (11β-OHA4) is an endogenous, naturally occurring steroid and androgen prohormone . The primary targets of 11β-OHA4 are steroidogenic enzymes, which metabolize it in vitro . It serves as a precursor to recognized and novel androgenic steroids .
Mode of Action
The mode of action of 11β-OHA4 involves its metabolism by steroidogenic enzymes . These enzymes convert 11β-OHA4 into various androgenic steroids . The metabolism of 11β-OHA4 extends beyond the adrenal, suggesting that it could be metabolized in steroid-responsive peripheral tissues .
Biochemical Pathways
11β-OHA4 is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway . This pathway involves a series of biochemical reactions that convert cholesterol into various steroid hormones.
Pharmacokinetics
It is known that 11β-oha4 is metabolized by steroidogenic enzymes, which suggests that it may have good bioavailability in tissues where these enzymes are present .
Result of Action
The metabolism of 11β-OHA4 results in the production of androgenic steroid metabolites . These metabolites can bind to and activate steroid receptors in various tissues, leading to a range of physiological effects. For example, in androgen-dependent prostate cancer cells, the metabolism of 11β-OHA4 yields androgenic steroid metabolites .
Action Environment
The action of 11β-OHA4 is influenced by the presence of steroidogenic enzymes, which are required for its metabolism . These enzymes are found in various tissues, and their expression levels can be influenced by a variety of factors, including age, gender, and disease state . Therefore, the action, efficacy, and stability of 11β-OHA4 can vary depending on these and other environmental factors .
Biochemical Analysis
Biochemical Properties
11beta-Hydroxyandrosterone is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro . It serves as a precursor to recognized and novel androgenic steroids . The metabolism of this compound extends beyond the adrenal, suggesting that it could be metabolized in steroid-responsive peripheral tissues .
Cellular Effects
The metabolism of this compound in androgen-dependent prostate cancer cells yields androgenic steroid metabolites . This suggests that this compound may be metabolized to yield ligands for steroid receptors not only in the prostate but also in other steroid-responsive tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to active glucocorticoids via the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme locally controls the availability of the active glucocorticoid for the glucocorticoid receptor .
Temporal Effects in Laboratory Settings
It is known that this compound is a vital steroid with far-reaching physiological consequences .
Metabolic Pathways
This compound is involved in the androgen arm of the adrenal steroidogenesis pathway . It is metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel sulfate can be synthesized in laboratories by dissolving nickel oxide in sulfuric acid. The reaction produces a concentrated solution of nickel sulfate heptahydrate, which upon heating, forms crystalline nickel sulfate hexahydrate . The general reaction is: [ \text{NiO} + \text{H}_2\text{SO}_4 \rightarrow \text{NiSO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of nickel sulfate involves the hydrometallurgical processing of nickel ores and the recycling of nickel-containing products. The process includes dissolving nickel oxide in hot, dilute sulfuric acid within a sealed reactor, where oxygen is introduced to maintain constant temperature and pressure. This results in a concentrated nickel sulfate solution, which is then purified by removing impurities using barium carbonate .
Chemical Reactions Analysis
Nickel sulfate undergoes various types of chemical reactions, including:
Oxidation: Nickel sulfate can be oxidized to form nickel oxide. For example: [ 2 \text{NiSO}_4 + \text{O}_2 \rightarrow 2 \text{NiO} + 2 \text{SO}_3 ]
Reduction: Nickel sulfate can be reduced by hydrogen gas to produce nickel metal: [ \text{NiSO}_4 + 4 \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{SO}_4 + 3 \text{H}_2\text{O} ]
Substitution: Nickel sulfate reacts with sodium hydroxide to form nickel hydroxide and sodium sulfate: [ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Common Reagents and Conditions:
Oxidizing agents: Oxygen, nitric acid.
Reducing agents: Hydrogen gas.
Bases: Sodium hydroxide.
Major Products:
- Nickel oxide (NiO)
- Nickel metal (Ni)
- Nickel hydroxide (Ni(OH)₂)
Scientific Research Applications
Nickel sulfate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor for the synthesis of other nickel compounds.
- Employed in electroplating to deposit nickel onto other metals.
Biology:
- Utilized in allergenic testing to diagnose nickel allergies.
Medicine:
- Investigated for its potential use in cancer treatment due to its carcinogenic properties.
Industry:
- Essential in the production of nickel-rich cathode materials for lithium-ion batteries .
- Used in the manufacture of pigments, ceramics, and glass.
Comparison with Similar Compounds
Nickel sulfate can be compared with other nickel compounds such as:
Cobalt sulfate (CoSO₄):
- Similar in structure and properties but used more in the production of cobalt-based pigments and batteries.
Copper sulfate (CuSO₄):
- Used extensively as a fungicide and in agriculture, whereas nickel sulfate is more focused on industrial applications.
Iron sulfate (FeSO₄):
- Primarily used in water treatment and as a dietary supplement, differing significantly in its applications compared to nickel sulfate .
Nickel sulfate stands out due to its unique applications in electroplating and battery production, making it a crucial compound in modern technology.
Properties
IUPAC Name |
(3R,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFHVWJOVNKQK-PTXZMSDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018932 | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-Hydroxyandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57-61-4 | |
| Record name | 11β-Hydroxyandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.-HYDROXYANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JYD539GC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-Hydroxyandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 11β-Hydroxyandrosterone significant in doping control?
A: 11β-Hydroxyandrosterone is a key metabolite of adrenosterone, a steroid hormone marketed as a performance-enhancing supplement []. By analyzing urine samples for elevated levels of 11β-Hydroxyandrosterone, doping control agencies can detect the use of adrenosterone. This is particularly important as adrenosterone is proposed to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol regulation, potentially leading to metabolic advantages for athletes [].
Q2: How can the origin of 11β-Hydroxyandrosterone be determined in a doping control setting?
A: Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is employed to determine the origin of 11β-Hydroxyandrosterone in urine samples [, , ]. This technique analyzes the ratio of stable carbon isotopes (¹³C/¹²C) within the molecule. By comparing the ¹³C/¹²C ratio of 11β-Hydroxyandrosterone to that of other endogenous reference steroids like androsterone, scientists can identify if the 11β-Hydroxyandrosterone originated from exogenous sources, such as adrenosterone administration [].
Q3: Besides adrenosterone, are there other factors influencing 11β-Hydroxyandrosterone levels?
A: Research indicates that ¹³C/¹²C ratios of urinary steroids, including 11β-Hydroxyandrosterone, can vary based on geographical location, likely reflecting differences in dietary habits []. This underscores the importance of considering geographical factors when interpreting 11β-Hydroxyandrosterone levels in doping control.
Q4: What other applications does analyzing stable isotope ratios in urinary steroids have?
A: Beyond doping control, analyzing the deuterium/hydrogen (D/H) ratios of urinary steroids like 11β-Hydroxyandrosterone, alongside ¹³C/¹²C ratios, provides insights into steroid metabolism and production sites within the body []. This information can contribute to a more comprehensive understanding of steroid hormone pathways and their functions.
Q5: Are there any challenges associated with measuring 11β-Hydroxyandrosterone in urine?
A: Accurately measuring 11β-Hydroxyandrosterone and other steroid metabolites in urine necessitates rigorous sample preparation techniques. Researchers utilize a combination of high-performance liquid chromatography (HPLC) and derivatization steps to isolate and purify target steroids from the complex urine matrix [, ]. This ensures accurate and reliable results for doping control and metabolic studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


